N-[4-(Acetylamino)phenyl]-3-chloropropanamide
Description
N-[4-(Acetylamino)phenyl]-3-chloropropanamide (CAS: 893725-93-4) is an organic compound with the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 241 g/mol . Its structure comprises a para-substituted acetylamino phenyl group linked via an amide bond to a 3-chloropropanamide chain (Fig. 1). Key properties include:
- LogP: 0.77 (moderate lipophilicity)
- Purity: ≥95% (solid form)
- Rotatable bonds: 4 (indicating moderate flexibility) .
The acetylamino group enhances stability against hydrolysis compared to primary amides, while the chloro substituent influences electronic properties and reactivity. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications require further research .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEJZCWBKFKLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586233 | |
| Record name | N-(4-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893725-93-4 | |
| Record name | N-(4-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-3-chloropropanamide typically involves the acylation of 4-aminophenyl with acetyl chloride to form N-(4-acetylamino)phenyl. This intermediate is then reacted with 3-chloropropanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-3-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-3-chloropropanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the 3-chloropropanamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical differences between N-[4-(Acetylamino)phenyl]-3-chloropropanamide and related compounds:
*Estimated based on structural similarity.
†Benzyloxy group increases LogP significantly.
‡Sulfamoyl group reduces LogP due to polarity.
Key Research Findings
Positional Isomerism (Para vs. Meta Substitution)
The meta-acetylamino isomer (N-[3-(Acetylamino)phenyl]-3-chloropropanamide, CAS: 900711-15-1) shares the same molecular formula but exhibits distinct physicochemical and biological properties. The para-substituted compound likely has superior crystallinity due to symmetry, while the meta isomer may show altered binding affinity in biological systems .
Functional Group Modifications
- Benzyloxy Derivative: Replacement of the acetylamino group with benzyloxy (N-[4-(Benzyloxy)phenyl]-3-chloropropanamide) increases LogP (>2.0) and molecular weight (289.75 g/mol), making it more lipophilic but less water-soluble. This compound was discontinued commercially, suggesting stability or synthesis challenges .
- Sulfamoyl Derivative : The sulfamoyl group in 3-Chloro-N-(4-sulfamoylphenyl)propanamide introduces hydrogen-bonding capacity, lowering LogP (~0.2) and enhancing aqueous solubility. Such derivatives are explored for antimicrobial or diuretic applications .
Complex Analogues in Pharmaceutical Development
N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide (MW: 415.9 g/mol) incorporates a sulfamoyl moiety and methyl group, typical of sulfonamide drugs.
Crystallographic and Stability Insights
- Hydrogen Bonding: Sulfamoyl and acetylamino groups facilitate N—H⋯O hydrogen bonding, as seen in 3-Chloro-N-(4-sulfamoylphenyl)propanamide, which forms chain-like structures along the c-axis .
- Thermal Stability: The chloro substituent may reduce melting points compared to non-halogenated analogues, but this requires experimental validation.
Biological Activity
N-[4-(Acetylamino)phenyl]-3-chloropropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 240.68 g/mol
- IUPAC Name : this compound
The compound features an acetylamino group and a chloropropanamide moiety, which contribute to its biological activity. The presence of chlorine is known to enhance lipophilicity, facilitating membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. A notable study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and fungi like Candida albicans.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The compound exhibited high efficacy against Gram-positive bacteria, attributed to its ability to penetrate bacterial cell membranes effectively due to its lipophilic nature. In contrast, its activity against Gram-negative bacteria was moderate, suggesting that structural modifications could enhance its spectrum of activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the positioning of substituents on the phenyl ring. A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with halogenated substituents on the para position of the phenyl ring showed improved antimicrobial properties compared to their ortho or meta counterparts.
Key Findings from QSAR Analysis:
- Lipophilicity : Higher lipophilicity correlates with increased membrane permeability.
- Substituent Positioning : Para-substituted compounds exhibited superior activity due to optimal interaction with bacterial targets.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in 2021 characterized twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives of this compound. The results indicated that compounds with para substitutions were consistently more effective against MRSA and other pathogens compared to other structural variants . -
In Vivo Studies :
Preliminary in vivo studies demonstrated that this compound exhibited significant reduction in infection severity in animal models infected with MRSA, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
